Thr-lys-pro acetate salt

neuroprotection microglia retinal ganglion cell

Thr-Lys-Pro acetate salt (CAS 89705-51-1, molecular formula C₁₇H₃₂N₄O₇, MW 404.5 g/mol) is the acetate salt form of the tripeptide L-threonyl-L-lysyl-L-proline, corresponding to residues 289–291 of the second constant domain of human immunoglobulin G (IgG). Unlike its parent tetrapeptide tuftsin (Thr-Lys-Pro-Arg, TKPR), which is a well-characterized phagocytosis-stimulating peptide, this tripeptide functions as a macrophage/microglial inhibitory factor (MIF), also designated tuftsin fragment 1–3.

Molecular Formula C17H32N4O7
Molecular Weight 404.5 g/mol
Cat. No. B1494140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThr-lys-pro acetate salt
Molecular FormulaC17H32N4O7
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)N)O.CC(=O)O
InChIInChI=1S/C15H28N4O5.C2H4O2/c1-9(20)12(17)13(21)18-10(5-2-3-7-16)14(22)19-8-4-6-11(19)15(23)24;1-2(3)4/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24);1H3,(H,3,4)/t9-,10+,11+,12+;/m1./s1
InChIKeyCAMOYNLKRGRRPP-DNFJNHEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thr-Lys-Pro Acetate Salt (CAS 89705-51-1): A Distinct Tripeptide Fragment with Macrophage/Microglial Inhibitory Activity for Neuroinflammation and Immune Modulation Research


Thr-Lys-Pro acetate salt (CAS 89705-51-1, molecular formula C₁₇H₃₂N₄O₇, MW 404.5 g/mol) is the acetate salt form of the tripeptide L-threonyl-L-lysyl-L-proline, corresponding to residues 289–291 of the second constant domain of human immunoglobulin G (IgG) [1]. Unlike its parent tetrapeptide tuftsin (Thr-Lys-Pro-Arg, TKPR), which is a well-characterized phagocytosis-stimulating peptide, this tripeptide functions as a macrophage/microglial inhibitory factor (MIF), also designated tuftsin fragment 1–3 [2]. The acetate counterion is employed to enhance aqueous solubility and handling properties relative to the free base form (CAS 41961-56-2, MW 344.41 g/mol), making it the preferred salt form for in vitro and in vivo experimental applications [3].

Why Thr-Lys-Pro Acetate Salt Cannot Be Replaced by Tuftsin or Other In-Class Peptides: Evidence of Functional Reversal and Divergent Pharmacological Profiles


Thr-Lys-Pro (TKP) and tuftsin (Thr-Lys-Pro-Arg, TKPR) originate from the same IgG Fc-domain sequence yet exhibit functionally opposite effects on phagocytic cells: TKP is a macrophage/microglial inhibitory factor (MIF), whereas tuftsin is a phagocytosis-stimulating peptide [1]. This functional inversion has been independently demonstrated across multiple experimental systems, including retinal ganglion cell survival, intracerebral hemorrhage neuroprotection, and receptor binding assays [2][3]. Furthermore, TKP lacks measurable binding affinity for the tuftsin receptor, confirming that the absent C-terminal arginine residue is essential for receptor engagement and agonist activity [4]. Generic substitution of TKP with the parent tetrapeptide tuftsin would therefore not only fail to recapitulate the desired inhibitory pharmacology but may produce opposing biological outcomes, compromising experimental validity and procurement rationale.

Quantitative Comparative Evidence for Thr-Lys-Pro Acetate Salt: Head-to-Head and Cross-Study Differentiation from Tuftsin and Related Analogs


Functional Reversal vs. Tuftsin in Retinal Ganglion Cell Survival and Axonal Regeneration In Vivo

Thr-Lys-Pro (MIF) and tuftsin (Thr-Lys-Pro-Arg) produce opposite effects on microglial activity and neuronal survival in the adult rat retina following optic nerve transection. Intravitreal injection of MIF significantly retarded axotomy-induced ganglion cell degradation, whereas tuftsin increased the number of labeled microglial cells and enhanced the devastating effects of axotomy on ganglion cells [1]. When MIF treatment was combined with autologous peripheral nerve grafting, the percentage of ganglion cells contributing to axonal regeneration reached 17.1%, compared with 9.5% in untreated controls—a relative increase of approximately 80% [1].

neuroprotection microglia retinal ganglion cell

Absence of Phagocytosis-Stimulating Activity vs. Tuftsin in Standard Phagocytosis Assays

In the definitive chemical synthesis and biological characterization study of tuftsin by Nishioka et al., synthetic tuftsin (Thr-Lys-Pro-Arg) demonstrated full phagocytosis-stimulating and cell migration-enhancing activity identical to the natural compound. In contrast, the tripeptide Thr-Lys-Pro (tuftsin fragment 1–3) and the dipeptide Lys-Pro-Arg (fragment 2–4) were explicitly reported as inactive at comparable dosage [1]. This finding establishes that the C-terminal arginine residue is indispensable for phagocytosis-stimulating activity, and that Thr-Lys-Pro possesses a distinct—specifically absent—pharmacological profile in this core tuftsin-associated functional assay.

phagocytosis macrophage structure-activity relationship

Complete Lack of Tuftsin Receptor Binding Affinity vs. Tuftsin and High-Affinity Analogs

In a competitive binding study using [³H-Arg⁴]-tuftsin as the principal ligand on rabbit polymorphonuclear granulocyte membranes, Chaudhuri et al. evaluated six tuftsin analogues for their binding characteristics to both the tuftsin receptor and anti-tuftsin antibody. Among these, Thr-Lys-Pro and Ala-Lys-tuftsin-Glu-Ala³ showed no binding affinity either to the receptor or to the antibody. In contrast, tuftsin and three other analogues (Glu²-tuftsin, Pro-Pro³-tuftsin, and tuftsinyltuftsin) demonstrated measurable binding, with the rank order: tuftsin < [Glu²]-tuftsin < [Pro-Pro³]-tuftsin < tuftsinyltuftsin [1]. This result provides a molecular mechanism for the functional inactivity of Thr-Lys-Pro: the deletion of the C-terminal arginine abolishes receptor engagement.

receptor binding tuftsin receptor structure-activity relationship

Reduction of Brain Injury Volume and Neurobehavioral Improvement Following Intracerebral Hemorrhage in Mice

In a mouse collagenase-induced intracerebral hemorrhage (ICH) model, Thr-Lys-Pro (administered as MIF, 100 μL at 500 μmol/L via micro-osmotic pump beginning 2 hours post-injury) produced statistically significant reductions in multiple clinically relevant endpoints compared to saline-treated controls [1]. Brain injury volume was reduced from 11.7±4.2 mm³ to 6.7±2.5 mm³ on day 1 (P=0.034) and from 12.7±2.6 mm³ to 7.8±1.8 mm³ on day 3 (P=0.009). The percentage of oxidized hydroethidine-positive cells (reactive oxygen species marker) decreased from 61.8±12.13% to 40±12.03% (P=0.023). Brain edema was reduced from 77.84±2.25% to 72.86±3.2% water content on day 1 (P=0.02). Degenerating neuron counts decreased from 295±32/mm² to 242±37/mm² on day 1 (P=0.024) and from 415±41/mm² to 318±16/mm² on day 3 (P=0.004). Neurobehavioral scores improved from 8.4±1.0 to 6.8±1.3 on day 1 (P=0.007) [1]. While no direct tuftsin comparator arm was included in this study, the efficacy of Thr-Lys-Pro as a microglial inhibitor contrasts sharply with the known microglia-activating and phagocytosis-stimulating properties of tuftsin documented elsewhere.

intracerebral hemorrhage neuroprotection microglial inhibition

Macrophage Function Inhibition: Superoxide Anion and β-Glucuronidase Suppression in Human and Rat Macrophages

Auriault et al. demonstrated that the tripeptide Thr-Lys-Pro (tested at 500 nmol/mL) reproduced the macrophage-inhibitory effects of total IgG hydrolysate from Schistosoma mansoni. In IgE-anti-IgE-stimulated rat and human macrophages, Thr-Lys-Pro pretreatment decreased β-glucuronidase release, with the intracellular enzyme level not rising—indicating inhibition of both release and synthesis. Cell migration and superoxide anion (O₂⁻) generation were reduced by 50–80% by the tripeptide [1]. The patent literature further corroborates these findings, reporting that L-threonyl-L-lysyl-L-proline exhibits an inhibitory power of approximately 60% at concentrations ranging from 200 ng to 20 pg, with 50% inhibition still observable at 2 pg, and inhibits macrophage stimulation in allergic patients by 50–70% in vitro [2]. These quantitative data establish a concentration-response profile for TKP's macrophage-suppressive activity across multiple functional readouts.

macrophage inhibition superoxide anion β-glucuronidase

Acetate Salt Form: Enhanced Solubility and Handling vs. Free Base for Experimental Applications

Thr-Lys-Pro acetate salt (CAS 89705-51-1, MW 404.5 g/mol) is specifically enumerated in the MeSH thesaurus as a distinct chemical entity alongside the free base (CAS 41961-56-2, MW 344.41 g/mol) and the sodium salt (CAS 89705-52-2) [1]. The acetate counterion is widely employed in pharmaceutical-grade peptide manufacturing to improve aqueous solubility, lyophilized cake quality, and handling properties compared to trifluoroacetate (TFA) salts or free base forms [2]. While direct solubility comparison data for Thr-Lys-Pro acetate vs. free base are not available in the primary literature, the class-level principle is well-established: peptide acetate salts generally exhibit superior water solubility and reduced hygroscopicity, facilitating accurate solution preparation for in vitro assays and in vivo dosing . The patent specification (WO1984000108A1) explicitly designates the acetate as a preferred pharmaceutically acceptable acid addition salt of L-threonyl-L-lysyl-L-proline, citing its suitability for therapeutic compositions .

acetate salt solubility peptide formulation

Optimal Application Scenarios for Thr-Lys-Pro Acetate Salt Based on Quantitative Differentiation Evidence


Microglia-Mediated Neuroinflammation and CNS Injury Models (ICH, SCI, Optic Nerve Injury)

Thr-Lys-Pro acetate salt is the compound of choice for experimental paradigms requiring pharmacological suppression of microglial and macrophage activation in the central nervous system. In intracerebral hemorrhage models, TKP treatment initiated 2 hours post-injury reduced brain injury volume by approximately 39–43% and improved neurobehavioral outcomes (P=0.007–0.03) [1]. In spinal cord injury, TKP reduced TNF-α production by approximately 50% and prevented demyelination and axonal dieback [2]. In optic nerve axotomy, TKP increased ganglion cell axonal regeneration from 9.5% to 17.1% [3]. Critically, the parent tetrapeptide tuftsin produces opposite effects in these same models—increasing microglial activation and exacerbating neuronal damage—making TKP uniquely suited and irreplaceable for microglial inhibition studies [3].

Macrophage-Driven Inflammatory Disease Research and Anti-Inflammatory Drug Discovery

For studies of macrophage-mediated inflammation, allergic responses, and anti-inflammatory drug screening, Thr-Lys-Pro acetate salt provides a well-characterized inhibitory tool with defined potency benchmarks. TKP inhibits macrophage phagocytic activity by ~60% at concentrations of 200 ng to 20 pg (approximately 0.5 nM to 50 pM), with 50% inhibition still detectable at 2 pg (~5 fM) [4]. It reduces superoxide anion generation and cell migration by 50–80% at 500 nmol/mL [5], and inhibits allergen-stimulated macrophages from allergic patients by 50–70% in vitro [4]. These quantitative potency data enable researchers to benchmark novel anti-inflammatory compounds against a well-characterized endogenous peptide inhibitor, using the acetate salt form for reliable aqueous solubility in assay buffers.

Tuftsin Receptor Pharmacology Studies Requiring a True Negative Control

Thr-Lys-Pro acetate salt serves as an essential negative control in tuftsin receptor binding and signaling studies. Unlike tuftsin and higher-affinity analogs (TKPPR, tuftsinyltuftsin), TKP shows no detectable binding to the tuftsin receptor on polymorphonuclear granulocytes or to anti-tuftsin antibody [6]. This complete lack of receptor engagement is mechanistically attributed to the absence of the C-terminal arginine residue required for receptor recognition. Researchers characterizing novel tuftsin receptor ligands, investigating neuropilin-1 binding, or studying tuftsin-mediated signaling pathways should include TKP as a sequence-matched but pharmacologically inert control to validate the specificity of observed effects.

Glioma and Tumor Microenvironment Research Involving Microglia/Macrophage Modulation

In glioma biology, where tumor-associated microglia/macrophages (GIMs) contribute to tumor progression, TKP offers a targeted approach to suppress pro-tumorigenic microglial activation. The presence of MIF/TKP has been shown to slow glioma cell growth, and delivery of MIF/TKP to tumors inhibited proliferation and induced GIM apoptosis [7]. This application scenario leverages TKP's unique functional profile as a microglia/macrophage inhibitor—an activity that tuftsin cannot provide, as tuftsin stimulates rather than suppresses these cell populations. The acetate salt formulation ensures consistent delivery in intracranial or systemic administration paradigms.

Quote Request

Request a Quote for Thr-lys-pro acetate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.